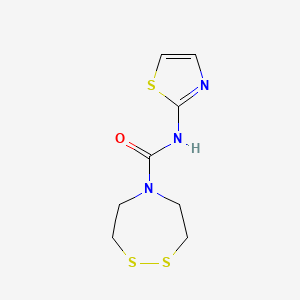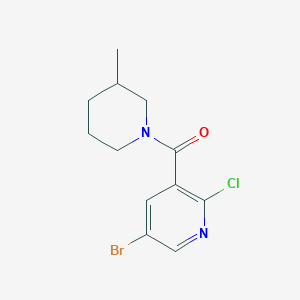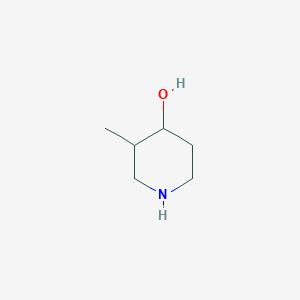
(2,5-Dimethyl-1,3-thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyl-1,3-thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its unique properties. DMPT is a thiazole derivative that has been found to have various biochemical and physiological effects, making it a potential candidate for use in the field of medicine and agriculture. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Pathways : Research has demonstrated various synthesis pathways for compounds with structural similarities to (2,5-Dimethyl-1,3-thiazol-4-yl)(pyrrolidin-1-yl)methanone, highlighting methodologies for generating complex heterocyclic compounds. For example, studies have reported the synthesis of dimethyl sulfomycinamate, showcasing a multi-step process involving Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines and methyl 4-(trimethylsilyl)-2-oxobut-3-ynoate (Bagley et al., 2003).
Structural Characterization : The structural characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone has been conducted, revealing insights into their coordination chemistry and potential biological activities. These complexes were characterized using various spectroscopic techniques, indicating their potential as antimicrobial agents (Singh et al., 2016).
Biological Screening and Potential Applications
Antimicrobial Activities : The aforementioned organotin(IV) complexes have demonstrated promising antibacterial activities against a range of microbial strains, suggesting their potential application in developing new antimicrobial agents (Singh et al., 2016).
Catalytic Promiscuity : Research on metal complexes derived from pyrazole and naphthyl/pyridine-pyrazole has shown catalytic activities relevant to phenoxazinone synthase and catecholase-like reactions. These studies suggest the versatility of such compounds in catalysis and their potential application in biochemical and antimicrobial fields (Jana et al., 2019).
Nonlinear Optical Properties : Thienyl-substituted pyridinium salts, related in structural complexity to the subject compound, have been synthesized and analyzed for their second-order nonlinear optical properties. This research indicates the potential use of these compounds in optical technologies (Li et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2,5-Dimethyl-1,3-thiazol-4-yl)(pyrrolidin-1-yl)methanone may also interact with various biological targets.
Mode of Action
Similar compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the action of this compound may be influenced by the polarity of its environment.
properties
IUPAC Name |
(2,5-dimethyl-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-9(11-8(2)14-7)10(13)12-5-3-4-6-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAPKXFMPGACJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)



![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)
![2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2467216.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)


![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2467223.png)

![6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2467230.png)